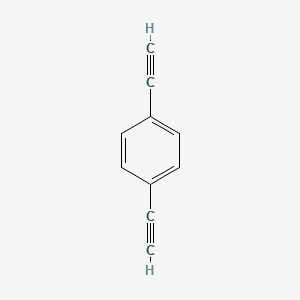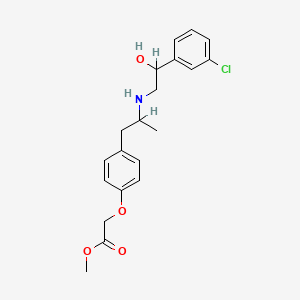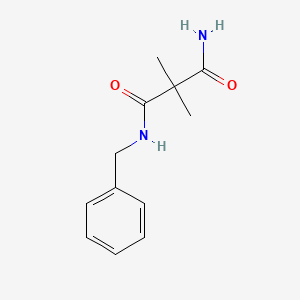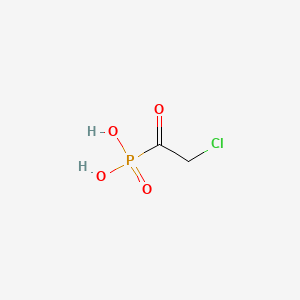
(Chloroacetyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloroacetyl)phosphonic acid is a natural product found in Fusarium avenaceum, Talaromyces flavus, and Fusarium tricinctum with data available.
科学的研究の応用
1. Synthesis and Bioactive Properties
(Chloroacetyl)phosphonic acid, as part of the phosphonic acid group, is used in a variety of applications due to its structural analogy with the phosphate moiety. This includes its use in drug and pro-drug development, medical imaging, and as a phosphoantigen. Phosphonic acids have been pivotal in the design of supramolecular or hybrid materials and in the functionalization of surfaces for analytical purposes (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
2. Surface and Interface Control in Material Science
In the field of materials science, phosphonic acids, including derivatives of (chloroacetyl)phosphonic acid, are increasingly utilized to control surface and interface properties in hybrid materials and optoelectronic devices. They are also instrumental in the synthesis of nanomaterials, offering innovative applications in organic electronic devices, photovoltaic cells, and nanostructured composite materials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).
3. Applications in Fungal Biochemistry
The compound also features in the biosynthesis of the fungal metabolite Fosfonochlorin, where it undergoes specific enzymatic reactions. This highlights its role in the broader context of phosphonate biochemistry and potential applications in fungal biology and related fields (Gama et al., 2021).
4. Use in Agriculture and Ecosystem Protection
In agriculture and forestry, phosphonic acid-based fungicides, including those derived from (chloroacetyl)phosphonic acid, have been extensively used as protectants against various diseases. Their role is particularly significant in managing soilborne pathogens and in protecting forests and sensitive natural ecosystems from these pathogens (Dann & McLeod, 2020).
特性
CAS番号 |
89699-33-2 |
|---|---|
製品名 |
(Chloroacetyl)phosphonic acid |
分子式 |
C2H4ClO4P |
分子量 |
158.48 g/mol |
IUPAC名 |
(2-chloroacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
InChIキー |
WNRQTPHCNDLIOO-UHFFFAOYSA-N |
SMILES |
C(C(=O)P(=O)(O)O)Cl |
正規SMILES |
C(C(=O)P(=O)(O)O)Cl |
その他のCAS番号 |
131711-04-1 |
同義語 |
chloroacetylphosphonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
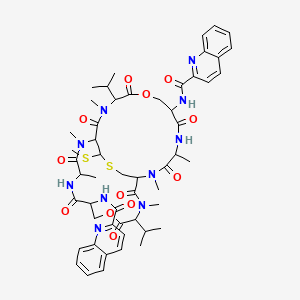
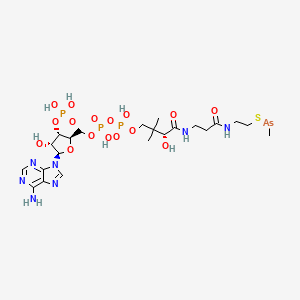
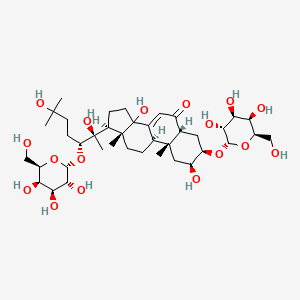
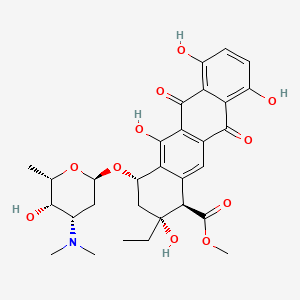
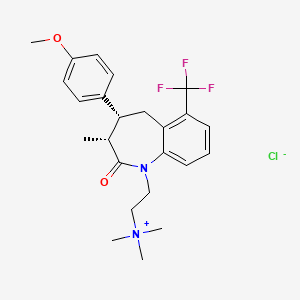
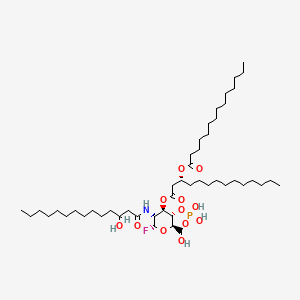
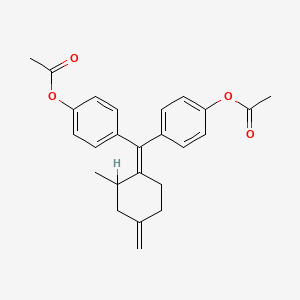
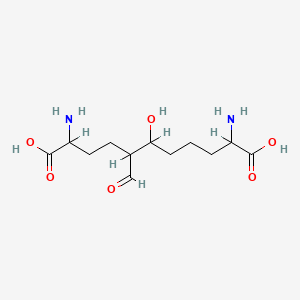
![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)
